2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide
Description
2-Chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is a benzamide derivative characterized by a chloro-fluoro-substituted aromatic ring and a cyclopentyl-hydroxymethyl moiety. This compound’s structural uniqueness lies in its combination of halogen atoms (Cl, F) and the hydroxyl-functionalized cyclopentyl group, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c14-9-4-3-5-10(15)11(9)12(17)16-8-13(18)6-1-2-7-13/h3-5,18H,1-2,6-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHDNYJQUUZXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=CC=C2Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzaldehyde, which can be synthesized by the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . The aldehyde is then subjected to a reductive amination reaction with (1-hydroxycyclopentyl)methylamine to form the corresponding benzylamine derivative. Finally, the benzylamine is acylated with benzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzene ring can enhance its binding affinity to these targets, while the hydroxycyclopentylmethyl group can modulate its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The target compound’s Cl/F substitution pattern is shared with analogs in and , which are often employed to enhance binding affinity in enzyme inhibitors .
- Heterocyclic Modifications : The thiophene-containing analog () introduces sulfur-based aromaticity, which may improve π-π stacking interactions in drug-receptor binding .
Biological Activity
2-Chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzamide core with chloro and fluoro substituents, which are known to enhance binding affinity to biological targets. Its molecular formula is , indicating the presence of chlorine (Cl), fluorine (F), and a hydroxycyclopentyl group, which may influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen substituents increases the compound's lipophilicity and can enhance its ability to penetrate cellular membranes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that benzamide derivatives can inhibit histone deacetylases (HDACs), leading to increased apoptosis in cancer cells.
- Case Study : A related compound demonstrated an IC50 value of 95.48 nM against HDAC3, showcasing the potential for similar activity in this compound .
Enzyme Inhibition
The compound's structural characteristics suggest it may inhibit various enzymes, including those involved in metabolic pathways. In vitro assays are necessary to confirm these interactions.
Data Table: Biological Activities of Related Compounds
Pharmacological Studies
Pharmacological studies are essential for understanding the full spectrum of biological activities associated with this compound. These studies typically involve:
- In Vitro Assays : To assess the compound's effect on cancer cell lines and other biological models.
- In Vivo Studies : Animal models are used to evaluate the therapeutic efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
